molecular formula C11H9ClO4 B065276 6-chloro-7-hydroxy-4-(methoxymethyl)-2H-chromen-2-one CAS No. 175205-11-5

6-chloro-7-hydroxy-4-(methoxymethyl)-2H-chromen-2-one

Cat. No.: B065276
CAS No.: 175205-11-5
M. Wt: 240.64 g/mol
InChI Key: KHLHZGTZWJOFOC-UHFFFAOYSA-N
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Description

6-chloro-7-hydroxy-4-(methoxymethyl)-2H-chromen-2-one is a derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields.

Preparation Methods

The synthesis of 6-chloro-7-hydroxy-4-(methoxymethyl)-2H-chromen-2-one can be achieved through several methods. One common approach involves the Pechmann condensation reaction, where phenols react with β-ketoesters in the presence of acid catalysts. For this specific compound, the reaction typically involves the use of 6-chlororesorcinol and ethyl acetoacetate under acidic conditions . Industrial production methods often optimize these reactions by using green solvents and catalysts to enhance yield and reduce environmental impact .

Chemical Reactions Analysis

6-chloro-7-hydroxy-4-(methoxymethyl)-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones, which are important intermediates in many biological processes.

    Reduction: Reduction reactions can convert the compound into dihydro derivatives, which may exhibit different biological activities.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

    Chemistry: It serves as a precursor for the synthesis of more complex molecules and as a fluorescent probe in analytical chemistry.

    Biology: The compound exhibits significant antioxidant, anti-inflammatory, and antimicrobial activities, making it a valuable tool in biological research.

    Medicine: Due to its biological activities, it is being investigated for potential therapeutic applications, including anticancer, antiviral, and anticoagulant properties.

    Industry: It is used in the development of dyes, optical brighteners, and other industrial chemicals

Mechanism of Action

The biological effects of 6-chloro-7-hydroxy-4-(methoxymethyl)-2H-chromen-2-one are primarily due to its ability to interact with various molecular targets and pathways. It can inhibit enzymes like DNA gyrase, which is crucial for bacterial replication, and can modulate oxidative stress pathways by scavenging free radicals. These interactions lead to its antimicrobial and antioxidant properties .

Comparison with Similar Compounds

Similar compounds include other hydroxycoumarins and chlorocoumarins, such as 6-chloro-7-hydroxy-4-methylcoumarin and 7-hydroxy-4-methylcoumarin. Compared to these compounds, 6-chloro-7-hydroxy-4-(methoxymethyl)-2H-chromen-2-one has unique structural features that may enhance its biological activities and make it more suitable for specific applications .

Properties

IUPAC Name

6-chloro-7-hydroxy-4-(methoxymethyl)chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClO4/c1-15-5-6-2-11(14)16-10-4-9(13)8(12)3-7(6)10/h2-4,13H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHLHZGTZWJOFOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC(=O)OC2=CC(=C(C=C12)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00421135
Record name 6-chloro-7-hydroxy-4-(methoxymethyl)-2H-chromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00421135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175205-11-5
Record name 6-Chloro-7-hydroxy-4-(methoxymethyl)-2H-1-benzopyran-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175205-11-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-chloro-7-hydroxy-4-(methoxymethyl)-2H-chromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00421135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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